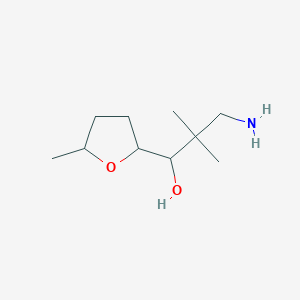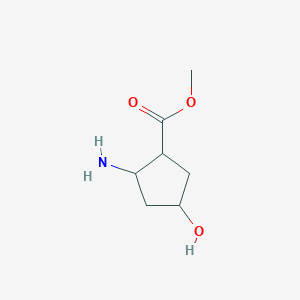
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Formation of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with amines.
Coupling of Oxazole and Triazine Rings: The final step involves coupling the oxazole and triazine rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine-2-thiol: Unique due to the presence of both oxazole and triazine rings.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine: Lacks the thiol group.
4-Amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-thiazine-2-thiol: Contains a thiazine ring instead of a triazine ring.
Uniqueness
This compound is unique due to its combination of oxazole and triazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N5OS |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-amino-6-(5-methyl-1,2-oxazol-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H7N5OS/c1-3-2-4(12-13-3)5-9-6(8)11-7(14)10-5/h2H,1H3,(H3,8,9,10,11,14) |
InChI Key |
TVBFNGTXSRUQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)



